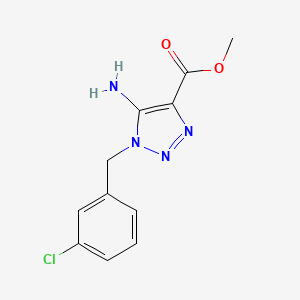![molecular formula C13H14N2O3 B2768641 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile CAS No. 1394740-44-3](/img/structure/B2768641.png)
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the activity of certain enzymes involved in cancer cell growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is its potential applications in the development of new drugs for the treatment of inflammatory diseases and cancer. However, there are also limitations to using this compound in lab experiments. For example, it may exhibit toxicity at high doses, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research involving 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, studies investigating the pharmacokinetics and pharmacodynamics of this compound are necessary to determine its suitability for use in humans.
Conclusion:
In conclusion, 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile is a promising compound for drug development due to its anti-inflammatory, analgesic, and antitumor properties. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Further research is needed to fully understand the potential applications and limitations of this compound in lab experiments and its suitability for use in humans.
Méthodes De Synthèse
The synthesis of 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile can be achieved through a multistep process. The first step involves the reaction of 3-hydroxybenzaldehyde with morpholine in the presence of acetic anhydride to form 3-(morpholin-4-yl)benzaldehyde. This intermediate is then reacted with acetyl chloride to form 3-(morpholin-4-yl)-2-oxopropanal, which is subsequently reacted with malononitrile to form 4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile.
Applications De Recherche Scientifique
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-[2-(3-hydroxyphenyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c14-8-11-9-18-5-4-15(11)13(17)7-10-2-1-3-12(16)6-10/h1-3,6,11,16H,4-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGRTWYTGBMXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2768565.png)
![N-[2-(4-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2768567.png)
![2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2768568.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2768569.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B2768571.png)

![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B2768574.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2768577.png)

![[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2768579.png)
